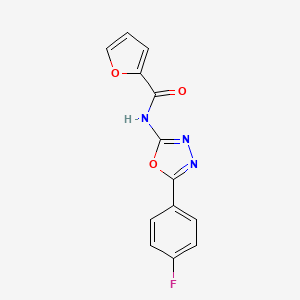
(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as DFPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFPQ is a quinazolinone derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition and Cancer Research
Quinazolinone derivatives, such as those related to the specified compound, have been investigated as potent inhibitors of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR). These inhibitors are designed to bind irreversibly to the ATP binding site of EGFR, demonstrating significant potential in cancer research, including tumor growth inhibition in vivo. This class of compounds shows better activity when administered orally, highlighting their potential in the development of new cancer therapeutics (Smaill et al., 1999).
Antibacterial and Antifungal Activities
Research has identified quinazolinone compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds impair cell-wall biosynthesis by binding to penicillin-binding proteins (PBPs), indicating a broad targeting mechanism against structurally similar PBPs and holding promise in fighting MRSA infections (Bouley et al., 2015). Additionally, novel quinazolinone derivatives have shown antimicrobial and antifungal activities, suggesting their use in addressing resistant bacterial and fungal strains (Anisetti & Reddy, 2012).
Cardiovascular Applications
Piperidine derivatives with a quinazoline ring system have been synthesized and evaluated for their antihypertensive activity. Certain compounds within this class have demonstrated strong hypotension effects in models of spontaneous hypertension, indicating their potential as antihypertensive agents (Takai et al., 1986).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c23-16-8-9-19(24)15(12-16)7-10-21(28)26-11-3-4-17(13-26)27-14-25-20-6-2-1-5-18(20)22(27)29/h1-2,5-10,12,14,17H,3-4,11,13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFFICMCRIAAD-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

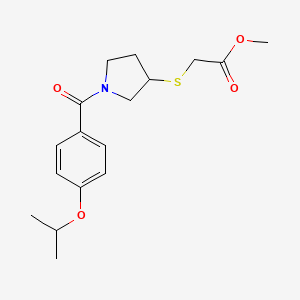
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
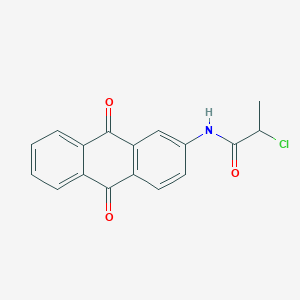
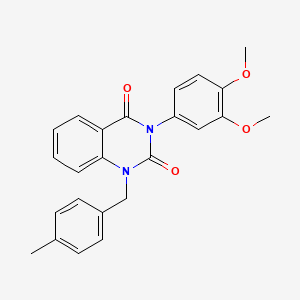

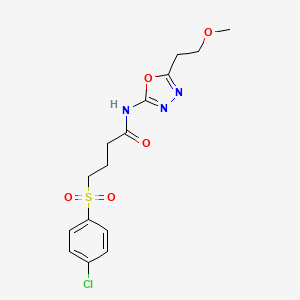
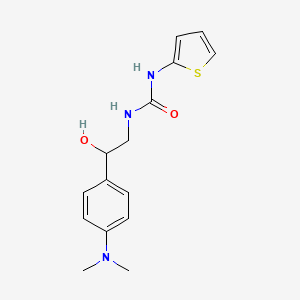
![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)

